2-(Furan-3-yl)morpholine;oxalic acid
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Overview
Description
2-(Furan-3-yl)morpholine;oxalic acid is a compound that combines the structural features of furan and morpholine with oxalic acid Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom Morpholine is a six-membered ring containing both nitrogen and oxygen atoms Oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)morpholine typically involves the reaction of furan derivatives with morpholine under specific conditions. One common method is the condensation reaction between 3-furancarboxaldehyde and morpholine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Furan-3-yl)morpholine;oxalic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is often purified through recrystallization or chromatography techniques. The use of oxalic acid in the synthesis helps to stabilize the compound and improve its solubility in various solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce tetrahydrofuran derivatives.
Scientific Research Applications
2-(Furan-3-yl)morpholine;oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)morpholine;oxalic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)morpholine
- 2-(Furan-4-yl)morpholine
- 3-(Furan-2-yl)morpholine
Uniqueness
2-(Furan-3-yl)morpholine;oxalic acid is unique due to the specific position of the furan ring and the presence of oxalic acid. This combination imparts distinct chemical properties, such as enhanced solubility and stability, which may not be observed in similar compounds. Additionally, the specific arrangement of functional groups can lead to unique biological activities and applications.
Properties
IUPAC Name |
2-(furan-3-yl)morpholine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.C2H2O4/c1-3-10-6-7(1)8-5-9-2-4-11-8;3-1(4)2(5)6/h1,3,6,8-9H,2,4-5H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGGGDRFPPVIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=COC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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